trans-4-Amino-1-benzyl-3-hydroxymethyl piperidine
Overview
Description
“trans-4-Amino-1-benzyl-3-hydroxymethyl piperidine” is a chemical compound with the CAS Number: 1260670-31-2. It has a molecular weight of 220.31 . The IUPAC name for this compound is [(3S,4S)-4-amino-1-benzyl-3-piperidinyl]methanol .
Molecular Structure Analysis
The InChI code for “this compound” is 1S/C13H20N2O/c14-13-6-7-15(9-12(13)10-16)8-11-4-2-1-3-5-11/h1-5,12-13,16H,6-10,14H2/t12-,13+/m1/s1 . This code provides a unique representation of the molecule’s structure.Physical and Chemical Properties Analysis
The compound is a white to yellow solid . It should be stored at a temperature of 2-8°C . The predicted boiling point is 326.7±37.0°C and the predicted density is 1.090±0.06 g/cm3 .Safety and Hazards
The compound has several hazard statements: H302, H315, H319, H335 . The precautionary statements are P261, P305+P351+P338 . This indicates that the compound may be harmful if swallowed, causes skin and eye irritation, and may cause respiratory irritation. It is recommended to avoid breathing dust/fume/gas/mist/vapours/spray and to rinse cautiously with water for several minutes in case of eye contact .
Mechanism of Action
Target of Action
The primary target of trans-4-Amino-1-benzyl-3-hydroxymethyl piperidine, also known as (trans-4-amino-1-benzylpiperidin-3-yl)methanol, is the cholinesterase enzyme, specifically acetylcholinesterase (AChE). This enzyme is crucial for breaking down acetylcholine in the synaptic cleft, thereby terminating synaptic transmission. Inhibition of AChE leads to increased levels of acetylcholine, enhancing cholinergic transmission .
Mode of Action
The compound interacts with the active site of AChE, binding to the enzyme and preventing it from hydrolyzing acetylcholine. This inhibition is achieved through the benzyl-piperidine group, which binds effectively to the catalytic site of AChE, interacting with key amino acid residues such as tryptophan and phenylalanine . This binding results in a reversible inhibition of the enzyme, leading to prolonged action of acetylcholine at cholinergic synapses.
Biochemical Pathways
By inhibiting AChE, this compound affects the cholinergic pathway. The increased acetylcholine levels enhance cholinergic signaling, which can influence various physiological processes including muscle contraction, memory formation, and cognitive function. The downstream effects include improved synaptic plasticity and potential neuroprotective effects .
Pharmacokinetics
The pharmacokinetics of this compound involve its absorption, distribution, metabolism, and excretion (ADME). The compound is well-absorbed orally, with good bioavailability. It is distributed widely in the body, crossing the blood-brain barrier to exert its effects on the central nervous system. Metabolism primarily occurs in the liver, where it undergoes hydroxylation and conjugation. The metabolites are excreted mainly via the kidneys .
Result of Action
At the molecular level, the inhibition of AChE by this compound leads to increased acetylcholine levels in the synaptic cleft. This results in enhanced cholinergic transmission, which can improve cognitive functions and muscle control. At the cellular level, the compound may promote neurogenesis and synaptic plasticity, contributing to its potential therapeutic effects in neurodegenerative diseases .
Action Environment
Environmental factors such as pH, temperature, and the presence of other chemicals can influence the action, efficacy, and stability of this compound. The compound is stable under physiological pH and temperature but may degrade under extreme conditions. The presence of other cholinesterase inhibitors or drugs that affect cholinergic transmission can also modulate its efficacy .
: Source
Properties
IUPAC Name |
[(3S,4S)-4-amino-1-benzylpiperidin-3-yl]methanol | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H20N2O/c14-13-6-7-15(9-12(13)10-16)8-11-4-2-1-3-5-11/h1-5,12-13,16H,6-10,14H2/t12-,13+/m1/s1 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
CZCYWYTZXZUBOO-OLZOCXBDSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CC(C1N)CO)CC2=CC=CC=C2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1CN(C[C@@H]([C@H]1N)CO)CC2=CC=CC=C2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H20N2O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00653116 | |
Record name | [(3S,4S)-4-Amino-1-benzylpiperidin-3-yl]methanol | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID00653116 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
220.31 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
1177198-30-9, 1260670-31-2 | |
Record name | [(3S,4S)-4-Amino-1-benzylpiperidin-3-yl]methanol | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID00653116 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | trans-4-Amino-1-benzyl-3-hydroxymethyl piperidine | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Record name | [(3S,4S)-4-amino-1-benzylpiperidin-3-yl]methanol | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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